2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

描述

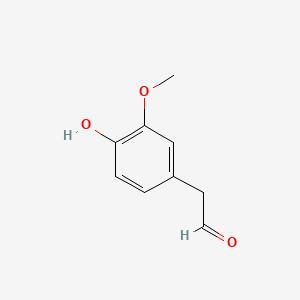

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQGGGANVKPMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205641 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homovanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5703-24-2 | |

| Record name | Homovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4FHW3APJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homovanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a valuable chemical intermediate in the pharmaceutical and flavor industries. This document details established methodologies, providing experimental protocols for key reactions, quantitative data for comparison, and visual representations of the synthetic pathways.

Synthesis via Reduction of Vanillin and Subsequent Oxidation

A common and accessible route to this compound begins with the readily available starting material, vanillin. This pathway involves a two-step process: the reduction of the aldehyde functionality of vanillin to an alcohol, followed by the selective oxidation of the resulting vanillyl alcohol to the desired acetaldehyde derivative.

Experimental Protocol: Reduction of Vanillin to Vanillyl Alcohol

This protocol outlines the reduction of vanillin using sodium borohydride.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

1M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Round-bottom flask

-

Stir bar and stir plate

-

Ice bath

-

Glass pipette

-

Büchner funnel and filter paper

Procedure:

-

In a 25 mL round-bottom flask, dissolve 2.0 g (13.1 mmol) of vanillin in 4 mL of ethanol. Add a stir bar and stir the solution at room temperature until the vanillin is completely dissolved.

-

Cool the flask in an ice bath.

-

In a separate vial, prepare a solution of 0.5 g of NaBH₄ in 3.8 mL of 1M NaOH.

-

Slowly, add the NaBH₄ solution dropwise to the vanillin solution over a period of 10 minutes. Maintain the temperature of the reaction mixture by keeping it in the ice bath.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Slowly add 10 mL of deionized water to quench the reaction and decompose any excess NaBH₄.

-

Continue stirring for 10 minutes in the ice bath to allow for the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of ice-cold water.

-

Allow the product, vanillyl alcohol, to air dry on the filter paper.

Experimental Protocol: Oxidation of Vanillyl Alcohol to this compound

The selective oxidation of vanillyl alcohol to the corresponding acetaldehyde can be achieved using various oxidizing agents. Mild and selective methods are required to prevent over-oxidation to the carboxylic acid. One common method involves the use of pyridinium chlorochromate (PCC).

Materials:

-

Vanillyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar and stir plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve vanillyl alcohol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) in a single portion. The molar ratio of PCC to alcohol is typically around 1.5:1.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

-

Wash the silica gel with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Yield | Melting Point (°C) |

| Reduction | Vanillin | Vanillyl Alcohol | NaBH₄, Ethanol, NaOH | ~90% | 114-116 |

| Oxidation | Vanillyl Alcohol | This compound | PCC, CH₂Cl₂ | 70-80% | 52-54 |

Reaction Pathway

Synthesis via Condensation of Guaiacol and Glyoxylic Acid

An alternative industrial-scale synthesis involves the condensation of guaiacol with glyoxylic acid to form 4-hydroxy-3-methoxymandelic acid (VMA), which is then converted to the target aldehyde.

Experimental Protocol: Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (VMA)

This protocol describes an improved one-step condensation procedure.[1]

Materials:

-

Guaiacol

-

Glyoxylic acid monohydrate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice

-

Round-bottom flask with mechanical stirrer

-

Ice-salt bath

Procedure:

-

Prepare an ice-cold alkaline solution of guaiacol by dissolving 176 g (4.4 mol) of NaOH in 100 mL of water, combining it with 1 kg of crushed ice, and then adding 250 g (2.014 mol) of guaiacol with efficient stirring in an ice-salt bath. The temperature should be maintained around -7°C.

-

Prepare an ice-cold solution of 225 g (2.5 mol) of glyoxylic acid monohydrate in 400 mL of water.

-

Slowly add the glyoxylic acid solution dropwise to the guaiacol solution over 4 hours, maintaining the reaction temperature between 0 and -5°C with vigorous stirring.

-

After the addition is complete, continue stirring the mixture for another 20 hours, allowing the temperature to slowly rise to approximately 20°C.

-

Acidify the dark-brown solution with 375 mL of concentrated hydrochloric acid.

-

The product, DL-4-hydroxy-3-methoxymandelic acid, can be extracted and purified. The typical yield for this one-step condensation is 68-75%.[1]

Experimental Protocol: Oxidative Decarboxylation of VMA

The conversion of VMA to this compound involves an oxidative decarboxylation reaction. While specific industrial protocols are often proprietary, a general laboratory approach can be employed using a suitable oxidizing agent in a controlled manner.

General Procedure:

-

The 4-hydroxy-3-methoxymandelic acid is dissolved in a suitable solvent, often an aqueous basic solution.

-

An oxidizing agent is introduced. The choice of oxidant is critical to achieve the desired transformation without side reactions.

-

The reaction is typically heated to facilitate both oxidation and decarboxylation.

-

The reaction progress is monitored by techniques such as TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, acidified, and the product is extracted with an organic solvent.

-

The crude product is then purified, for example, by crystallization or chromatography.

Quantitative Data

| Reaction Step | Starting Materials | Intermediate/Product | Yield |

| Condensation | Guaiacol, Glyoxylic Acid | 4-Hydroxy-3-methoxymandelic acid | 68-75%[1] |

| Oxidative Decarboxylation | 4-Hydroxy-3-methoxymandelic acid | This compound | Variable |

Reaction Pathway

Characterization Data for this compound

| Technique | Data |

| ¹H NMR | δ (ppm): 9.7 (t, 1H, -CHO), 6.9-6.7 (m, 3H, Ar-H), 5.9 (s, 1H, -OH), 3.8 (s, 3H, -OCH₃), 3.6 (d, 2H, -CH₂CHO) |

| ¹³C NMR | δ (ppm): 200.0, 146.5, 145.0, 127.0, 122.0, 115.0, 110.0, 56.0, 45.0 |

| IR (KBr) | ν (cm⁻¹): 3400 (O-H), 2930, 2850 (C-H), 1720 (C=O), 1600, 1510 (C=C aromatic) |

| Mass Spec (EI) | m/z: 166 (M+), 137, 122, 94 |

Conclusion

This guide has detailed two primary synthetic routes for the preparation of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. Both the vanillin reduction-oxidation pathway and the guaiacol-glyoxylic acid condensation route offer viable and established methods for obtaining this important chemical intermediate. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide on the Chemical Properties of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite in the dopamine pathway. This document includes a detailed summary of its chemical identifiers, physical and spectroscopic properties, and its role in biological systems. Furthermore, this guide presents detailed experimental protocols for key reactions involving this aldehyde and a visual representation of its position within the dopamine metabolism pathway, designed to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, also commonly known as homovanillin or HMPAL, is a key intermediate in the catabolism of dopamine.[1] Its chemical structure consists of a phenylacetaldehyde core substituted with a hydroxyl and a methoxy group at the 4 and 3 positions of the benzene ring, respectively.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Homovanillin, HMPAL, (4-Hydroxy-3-methoxyphenyl)acetaldehyde, 3-Methoxy-4-hydroxyphenylacetaldehyde |

| CAS Number | 5703-24-2 |

| Molecular Formula | C₉H₁₀O₃[1] |

| Molecular Weight | 166.17 g/mol [1] |

| InChI Key | GOQGGGANVKPMNH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)CC=O)O |

Physical Properties

| Property | Value | Reference |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 50-50.5 °C | [3] |

| Boiling Point | 310.5 °C at 760 mmHg; 108-126 °C at 0.4 Torr | [3] |

| Density | ~1.17 g/cm³ | [2] |

| Solubility | Limited solubility in water (~2.9 g/L) | [2] |

| Soluble in organic solvents like ethanol and ether | [2] | |

| pKa | 9.97 ± 0.20 (Predicted) | |

| LogP | 0.999 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 9.7 ppm), aromatic protons (in the range of δ 6.7-7.0 ppm), the methoxy group protons (around δ 3.8 ppm), and the methylene protons adjacent to the carbonyl group (around δ 3.6 ppm).

-

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 200 ppm), aromatic carbons (between δ 110-150 ppm), the methoxy carbon (around δ 56 ppm), and the methylene carbon (around δ 50 ppm).

Note: Experimental spectra should be acquired for precise chemical shift and coupling constant determination.

Mass Spectrometry (MS)

Mass spectrometry analysis will show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). Fragmentation patterns will be consistent with the structure, showing losses of functional groups such as the formyl group (-CHO) and the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad, around 3300 cm⁻¹), the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹), the carbonyl group (C=O stretch, strong, around 1720 cm⁻¹), and aromatic C=C stretching vibrations (around 1500-1600 cm⁻¹).

Biological Significance

This compound is a critical intermediate in the metabolic degradation of dopamine.[4][5] It is formed from 3-methoxytyramine by the action of monoamine oxidase (MAO) and is subsequently converted to homovanillic acid by aldehyde dehydrogenase (ALDH).[5][6][7] Its levels can be indicative of dopamine turnover and may be relevant in the study of neurological disorders.

Experimental Protocols

Synthesis of this compound (Homovanillin)

4.1.1. Synthesis of Homovanillyl Alcohol (Reduction of Vanillin)

This procedure is adapted from the reduction of vanillin to vanillyl alcohol.[8][9][10][11]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Ice

-

Round-bottom flask

-

Stir bar and stir plate

-

Beaker

-

Pipettes

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Dissolve 2.0 g of vanillin in 15 mL of ethanol in a 50 mL round-bottom flask equipped with a stir bar.

-

Cool the solution in an ice bath.

-

In a separate beaker, dissolve 0.5 g of sodium borohydride in 5 mL of 1 M NaOH solution.

-

Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 10-15 minutes with continuous stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Cool the reaction mixture again in an ice bath and slowly add 6 M HCl dropwise to quench the excess sodium borohydride. Continue addition until the evolution of gas ceases and the solution is acidic (test with pH paper).

-

The product, homovanillyl alcohol, will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of ice-cold water.

-

Allow the product to air dry. The purity can be checked by melting point determination and spectroscopic methods.

Purification by Recrystallization

Materials:

-

Crude product

-

Appropriate solvent or solvent pair (e.g., water, ethanol/water)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

Procedure: [12][13][14][15][16]

-

Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals to remove any residual solvent.

Oxidation to Homovanillic Acid

This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Appropriate solvent (e.g., acetone, water)

-

Reaction flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the aldehyde in a suitable solvent in a reaction flask.

-

Slowly add a solution of the oxidizing agent (e.g., KMnO₄ in water) to the aldehyde solution with stirring. The reaction may be exothermic and may require cooling.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidizing agent.

-

Acidify the mixture with dilute sulfuric acid.

-

Extract the product, homovanillic acid, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization.[17][18][19][20][21]

Signaling Pathway and Experimental Workflow Visualization

Dopamine Metabolism Pathway

The following diagram illustrates the metabolic pathway of dopamine, highlighting the position of this compound.

Caption: Dopamine metabolism pathway showing the formation of HMPAL.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical experimental workflow for the synthesis, purification, and analysis of this compound and its derivatives.

Caption: General workflow for synthesis, purification, and analysis.

References

- 1. Homovanillin | C9H10O3 | CID 151276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. homovanillin, 5703-24-2 [thegoodscentscompany.com]

- 4. Dopamine - Wikipedia [en.wikipedia.org]

- 5. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]

- 6. researchgate.net [researchgate.net]

- 7. Complexity of dopamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. scribd.com [scribd.com]

- 11. studylib.net [studylib.net]

- 12. How To [chem.rochester.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Electrochemical Study and Determination of Homovanillic Acid, the Final Metabolite of Dopamine, Using an Unmodified Disposable Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simple procedure for the preparation of tritiated homovanillic acid (Journal Article) | ETDEWEB [osti.gov]

- 20. Electrooxidative decarboxylation of vanillylmandelic acid: voltammetric differentiation between the structurally related compounds homovanillic acid and vanillylmandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling the Biological Activities of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: A Technical Guide for Researchers

An In-depth Exploration of a Key Dopamine Metabolite Implicated in Neurological Health and Disease

Introduction

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillyl alcohol aldehyde (HVAL), is a critical intermediate in the metabolic pathway of the neurotransmitter dopamine.[1] As a reactive aldehyde, HVAL is implicated in a range of physiological and pathological processes, particularly within the central nervous system. Its structural features, including a phenolic hydroxyl group and an aldehyde moiety, suggest a potential for diverse biological activities, from antioxidant and anti-inflammatory effects to neurotoxicity.[2] This technical guide provides a comprehensive overview of the known and potential biological activities of HVAL, detailed experimental protocols for its investigation, and a summary of available quantitative data to support further research and drug development in areas such as neurodegenerative diseases.

Dopamine Metabolism and the Formation of HVAL

HVAL is an endogenous metabolite formed from the enzymatic degradation of dopamine.[1][3] The pathway involves the action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3] COMT catalyzes the methylation of dopamine to 3-methoxytyramine. Subsequently, MAO oxidizes 3-methoxytyramine to produce HVAL. HVAL is then further metabolized by Aldehyde Dehydrogenase (ALDH) to the more stable and less reactive homovanillic acid (HVA), a major dopamine metabolite excreted in urine.[1][3]

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of HVAL, such as IC50 and EC50 values, are not extensively reported in publicly available literature. However, data for structurally related compounds and dopamine metabolites provide a valuable context for its potential potency. The following tables summarize available data for related compounds.

| Compound | Assay | Target/Effect | IC50/EC50 Value | Reference |

| Related Aldehydes | ||||

| Acetaldehyde | MTT | Cytotoxicity in SH-SY5Y cells | Varies by study | [4] |

| Dopamine Metabolites | ||||

| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | MTT | Neurotoxicity | Not specified | [4] |

| Homovanillic Acid (HVA) | DPPH | Antioxidant Activity | Not specified |

Key Biological Activities and Experimental Protocols

Antioxidant Activity

The phenolic hydroxyl group in HVAL's structure suggests inherent antioxidant properties, primarily through the donation of a hydrogen atom to neutralize free radicals.[2]

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a light-protected container.[5]

-

Prepare a stock solution of HVAL in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.[5]

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[6]

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of each HVAL dilution.[5]

-

Add an equal volume of the DPPH working solution to each well.[5]

-

Include a blank control containing only the solvent and the DPPH solution.[5]

-

Mix the contents of the wells thoroughly.[5]

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[7]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[6]

-

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of HVAL.[6]

-

Neurotoxicity and Cell Viability

As a reactive aldehyde, HVAL has the potential to exert cytotoxic effects, particularly in neuronal cells. This can be assessed using cell viability assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[8]

-

Prepare different concentrations of HVAL in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of HVAL. Include a vehicle control (medium with the solvent used to dissolve HVAL).

-

Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[9]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

Mix thoroughly to ensure complete solubilization.[11]

-

-

Data Analysis:

Effect on Mitochondrial Function

Mitochondrial dysfunction is a key factor in many neurodegenerative diseases. The effect of HVAL on mitochondrial respiration can be assessed using techniques like the Seahorse XF Cell Mito Stress Test.

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.

Workflow:

Detailed Methodology:

-

Cell Preparation and Treatment:

-

Seed cells in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere.

-

Treat the cells with the desired concentrations of HVAL for a specified duration.

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for one hour prior to the assay.[12][13]

-

-

Seahorse XF Assay:

-

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time.[14]

-

A baseline OCR is established.

-

A series of mitochondrial inhibitors are sequentially injected:

-

Oligomycin: An ATP synthase inhibitor, which allows for the calculation of ATP-linked respiration.[12][14]

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[12][14]

-

Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[12][14]

-

-

-

Data Analysis:

-

The Seahorse Wave software is used to analyze the OCR data.

-

Key parameters of mitochondrial function are calculated, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[15]

-

Interaction with α-Synuclein Aggregation

Given the link between dopamine metabolism and Parkinson's disease, investigating the effect of HVAL on the aggregation of α-synuclein is of significant interest.

Thioflavin T is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence. This assay can be used to monitor the kinetics of α-synuclein aggregation in vitro.

Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

Aggregation Assay:

-

In a 96-well black, clear-bottom plate, combine the α-synuclein monomer solution, ThT, and different concentrations of HVAL.[17]

-

Include a control without HVAL and a blank containing all components except α-synuclein.

-

Seal the plate to prevent evaporation.[16]

-

Incubate the plate in a microplate reader at 37°C with continuous shaking to promote aggregation.[1][16]

-

-

Data Acquisition and Analysis:

-

Measure the ThT fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[16][17][18]

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the kinetics of aggregation by determining the lag time (the time before fibril formation begins) and the apparent rate constant of fibril growth from the slope of the curve during the elongation phase.

-

Conclusion and Future Directions

This compound is a biologically significant metabolite of dopamine with the potential to influence a variety of cellular processes. Its role in the context of neurodegenerative diseases, particularly Parkinson's disease, warrants further in-depth investigation. While direct quantitative data on its biological activities are currently limited, the experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its antioxidant capacity, neurotoxic potential, effects on mitochondrial function, and its interaction with α-synuclein aggregation. Future research should focus on generating precise quantitative data for HVAL to better understand its physiological and pathological roles and to explore its potential as a biomarker or therapeutic target.

References

- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 2. news-medical.net [news-medical.net]

- 3. en.humanmetabolome.com [en.humanmetabolome.com]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Free radical scavenging activity [protocols.io]

- 7. 3.5.3. DPPH Free Radical Scavenging Assay [bio-protocol.org]

- 8. Cell viability assay [bio-protocol.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. protocols.io [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. content.protocols.io [content.protocols.io]

- 13. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 14. agilent.com [agilent.com]

- 15. Seahorse XF Cell Mito Stress Test assay [bio-protocol.org]

- 16. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 17. Frontiers | Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation [frontiersin.org]

- 18. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

Unveiling the Natural Origins of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known by the common names homovanillin and HMPAL, is a naturally occurring aldehyde with significant roles in both the plant and animal kingdoms. In the plant world, it has been identified as a constituent of the Norway spruce (Picea abies), contributing to the complex phytochemical profile of this coniferous species.[1][2] In mammals, including humans, it serves as a crucial intermediate in the metabolic breakdown of the neurotransmitter dopamine.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and methodologies for its extraction and analysis. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their exploration of this multifaceted compound.

Natural Occurrence

This compound has been identified in two primary natural contexts: as a phytochemical in coniferous trees and as an endogenous metabolite in mammals.

Botanical Sources

The principal botanical source of this compound identified in the literature is the Norway spruce (Picea abies).[1][2] It is one of the many volatile and semi-volatile organic compounds that constitute the chemical makeup of the tree's stem wood, needles, and bark.[3][4] The presence of this aldehyde is a result of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant natural products.

While its specific concentration in various parts of Picea abies is not extensively documented in publicly available literature, its existence underscores the rich and complex chemistry of this plant species. Further quantitative analysis is required to determine the abundance of this compound in different tissues of the Norway spruce and other related plant species.

Endogenous Occurrence in Mammals

In mammalian systems, this compound is a key intermediate in the catabolism of dopamine, a vital neurotransmitter involved in motor control, motivation, reward, and various cognitive functions.[2] It is formed in the cytoplasm of neuronal cells from 3-methoxytyramine through the action of monoamine oxidase.[2] Subsequently, it is converted to homovanillic acid by aldehyde dehydrogenase.[2] As an integral part of dopamine metabolism, this aldehyde can be found in brain tissue and is ultimately excreted in the urine in its oxidized form.[5][6]

Biochemical Pathways

The significance of this compound in a biological context is most prominently illustrated by its role in the dopamine metabolic pathway.

Dopamine Catabolism

Dopamine that is not packaged into synaptic vesicles is metabolized in the cytoplasm of neurons and glial cells. The process involves two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The formation of this compound occurs through the following steps:

-

Dopamine is first acted upon by catechol-O-methyltransferase (COMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring, forming 3-methoxytyramine .

-

3-methoxytyramine is then deaminated by monoamine oxidase (MAO) , an enzyme that requires flavin adenine dinucleotide (FAD) as a cofactor, to produce This compound .[7]

-

Finally, This compound is rapidly oxidized by aldehyde dehydrogenase (ALDH) , with NAD+ as a cofactor, to form homovanillic acid (HVA) , which is a major terminal metabolite of dopamine.[5]

This pathway is crucial for regulating dopamine levels in the brain, and its dysregulation has been implicated in various neurological and psychiatric disorders.

Quantitative Data

Table 1: Concentration of this compound in Picea abies

| Plant Tissue | Concentration (μg/g dry weight) | Analytical Method | Reference |

| Needles | Data Not Available | ||

| Bark | Data Not Available | ||

| Stem Wood | Data Not Available |

Table 2: Concentration of this compound in Mammalian Tissues

| Tissue | Species | Concentration (ng/g tissue) | Analytical Method | Reference |

| Brain (Striatum) | Rat | Data Not Available | ||

| Brain (Cortex) | Human | Data Not Available |

Experimental Protocols

The extraction and analysis of this compound from its natural sources require specific and sensitive analytical techniques due to its reactive aldehyde group and likely low concentrations. Below are generalized protocols that can be adapted for the specific quantification of this compound.

Extraction from Picea abies

The extraction of volatile and semi-volatile compounds from plant matrices like Picea abies can be achieved through several methods.

Protocol: Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Fresh plant material (needles, bark, or wood shavings) is finely ground. A known weight of the ground material is placed in a sealed headspace vial.

-

Extraction: An SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) is exposed to the headspace of the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile and semi-volatile compounds.

-

Analysis: The SPME fiber is then desorbed in the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). The compounds are separated on a suitable capillary column (e.g., DB-5ms) and identified based on their mass spectra and retention times compared to an authentic standard of this compound.

-

Quantification: Quantification can be achieved by using an internal standard and creating a calibration curve with known concentrations of the authentic standard.

Extraction from Mammalian Tissue

The analysis of this compound in biological matrices such as brain tissue requires efficient extraction and sensitive detection methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: HPLC-MS/MS Analysis of Brain Tissue

-

Tissue Homogenization: A known weight of frozen brain tissue is homogenized in a chilled buffer (e.g., phosphate-buffered saline) containing an internal standard (e.g., a deuterated analog of the analyte).

-

Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the homogenate to precipitate proteins. The mixture is vortexed and then centrifuged at high speed.

-

Supernatant Collection: The clear supernatant is collected and can be further concentrated by evaporation under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in the initial mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis: The reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer. The analyte is separated on a C18 reversed-phase column and detected by multiple reaction monitoring (MRM) for specific and sensitive quantification.

-

Quantification: A calibration curve is generated using known concentrations of the authentic standard to determine the concentration of the analyte in the tissue sample.

Conclusion

This compound is a naturally occurring compound with a dual presence in the plant kingdom, specifically in Picea abies, and as a critical intermediate in mammalian dopamine metabolism. While its existence in these sources is established, there is a clear need for further research to quantify its concentration and to develop and validate specific analytical protocols for its measurement. Such data will be invaluable for understanding its physiological and ecological roles and for exploring its potential applications in pharmacology and drug development. This guide provides a foundational framework for researchers to pursue these important avenues of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. The dynamics of dopamine metabolism in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite and versatile chemical intermediate. This guide covers its nomenclature, physicochemical properties, synthesis protocols, and biological relevance, offering valuable insights for professionals in chemical biology and drug development.

Nomenclature and Identification

The compound with the systematic IUPAC name This compound is also widely known by its common name, Homovanillin .[1] In metabolic and biochemical contexts, it is often abbreviated as HMPAL .[1][2] It is classified as a member of the phenylacetaldehydes and an alpha-CH2-containing aldehyde.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 5703-24-2 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀O₃ | [1][4][5] |

| Molecular Weight | 166.17 g/mol | [1][5] |

| Melting Point | 50.5 °C | [4] |

| Boiling Point | 310.5 °C at 760 mmHg | [3][4] |

| 111-114 °C at 0.45 mmHg | [4] | |

| Density | 1.17 g/cm³ | [3] |

| Flash Point | 126.4 °C | [3] |

| Vapor Pressure | 0.000328 mmHg at 25 °C | [4] |

Experimental Protocols: Synthesis and Key Reactions

Several synthetic routes to this compound have been established, starting from common precursors. Additionally, its aldehyde functionality allows for straightforward oxidation and reduction reactions to yield important derivatives.

3.1. Synthesis from Vanillin

A common pathway involves the use of vanillin as a starting material through a sequence of reduction and oxidation steps.[6]

-

Step 1: Condensation: Vanillin is condensed with acetone under alkaline conditions to form the corresponding aldol adduct.

-

Step 2: Reduction: The intermediate is subjected to controlled reduction.

-

Step 3: Hydrolysis: Subsequent hydrolysis yields this compound.[6]

3.2. Synthesis from Guaiacol and Glyoxylic Acid

This method provides a direct route through a condensation reaction.[6]

-

Reaction: Guaiacol is reacted with glyoxylic acid. The reaction proceeds via a first-order kinetic profile with respect to glyoxylic acid.[6]

-

Catalysis: The use of an Aluminum(III) catalyst can enhance the selectivity of the reaction by promoting specific interactions between the catalyst and the substrates.[6]

3.3. Oxidation to Homovanillic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (4-hydroxy-3-methoxyphenyl)acetic acid, also known as homovanillic acid.[2]

-

Reagents: A variety of oxidizing agents can be employed. Effective systems include:

-

Procedure: The chosen oxidizing agent is added to a solution of this compound in a suitable solvent and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

3.4. Reduction to Homovanillyl Alcohol

The aldehyde can be efficiently reduced to its corresponding primary alcohol, 4-(2-hydroxyethyl)-2-methoxyphenol (homovanillyl alcohol).[2]

-

Reagents: Standard metal hydride reducing agents are typically used, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Procedure: The reducing agent is carefully added to a solution of the aldehyde at a controlled temperature (e.g., 0 °C). The reaction is typically rapid and is followed by an aqueous workup to quench excess reagent and isolate the alcohol product.

Biological Significance and Metabolic Pathways

This compound is an endogenous metabolite found in mammalian systems, including humans and mice.[1][2] Its primary significance lies in its role as an intermediate in the metabolic pathway of the critical neurotransmitter, dopamine.[2]

The compound is formed from 3-methoxytyramine through the action of monoamine oxidase. It is subsequently metabolized to homovanillic acid by aldehyde dehydrogenase.[2] This metabolic link makes it a potential biomarker for assessing dopamine turnover in neurological research.

Below is a diagram illustrating the central role of this compound in catecholamine metabolism.

Caption: Metabolic conversion of Tyramine to Homovanillic Acid.

Potential Therapeutic and Industrial Applications

Emerging research highlights the diverse biological activities of this compound, suggesting its potential for further investigation in drug development and other industries.

-

Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group contributes to its ability to scavenge free radicals and modulate inflammatory pathways, indicating potential applications in conditions associated with oxidative stress.[6]

-

Antimicrobial Activity: Studies have demonstrated its effectiveness against various foodborne pathogens, such as E. coli and S. aureus, and fungi like Candida albicans, making it a candidate for development as a novel food preservative.[6]

-

Cancer Research: Preliminary research suggests that the compound may possess anti-cancer properties, with reports of its ability to induce cell death and inhibit the proliferation of certain cancer cell lines.[6] Further mechanistic studies are required to validate these findings.

References

- 1. Homovanillin | C9H10O3 | CID 151276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5703-24-2 | Benchchem [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. homovanillin, 5703-24-2 [thegoodscentscompany.com]

- 5. Homovanillin [webbook.nist.gov]

- 6. Buy this compound | 5703-24-2 [smolecule.com]

An In-depth Technical Guide to the Homovanillin Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde) is a significant intermediate in the metabolic cascade of catecholamines, particularly dopamine. Its formation and degradation are intrinsically linked to the enzymatic activities of monoamine oxidases (MAO), catechol-O-methyltransferase (COMT), and aldehyde dehydrogenases (ALDH). Understanding the kinetics and regulation of the homovanillin metabolic pathway is crucial for research in neurobiology, the study of neurodegenerative diseases, and the development of therapeutic agents targeting catecholaminergic systems. This guide provides a comprehensive overview of the homovanillin metabolic pathway, including its synthesis and degradation routes, the enzymes involved, quantitative data, detailed experimental protocols, and a visual representation of the pathway.

The Homovanillin Metabolic Pathway

The metabolism of homovanillin is primarily a two-step process involving its synthesis from dopamine metabolites and its subsequent degradation to homovanillic acid (HVA), a major terminal metabolite of dopamine.

Synthesis of Homovanillin

Homovanillin is synthesized from 3-methoxytyramine, a metabolite of dopamine. This conversion is catalyzed by the enzyme monoamine oxidase (MAO) .[1] 3-methoxytyramine itself is formed from dopamine by the action of catechol-O-methyltransferase (COMT) .[1]

The synthesis pathway can be summarized as follows:

-

Dopamine is O-methylated by COMT to form 3-Methoxytyramine .[1]

-

3-Methoxytyramine is then oxidatively deaminated by MAO to produce homovanillin .

Both isoforms of MAO, MAO-A and MAO-B, are capable of metabolizing 3-methoxytyramine.[2][3]

Degradation of Homovanillin

Homovanillin is further metabolized to homovanillic acid (HVA) through an oxidation reaction. This step is catalyzed by aldehyde dehydrogenase (ALDH) .[4]

The degradation pathway is a single step:

-

Homovanillin is oxidized by ALDH to form Homovanillic acid (HVA) .

Various ALDH isozymes, including those from the ALDH1 and ALDH2 families, are known to have broad substrate specificity for aromatic aldehydes and are likely involved in this conversion.[5][6]

Quantitative Data

While specific kinetic data for the enzymatic reactions directly involving homovanillin are not extensively reported, data from the broader context of dopamine metabolism provide valuable insights.

| Enzyme | Substrate | Product | Km | Vmax/Activity | Organism/Tissue | Reference |

| COMT (MB-COMT) | Dopamine | 3-Methoxytyramine | 3.3 µM | - | Human Brain | |

| COMT (S-COMT) | Dopamine | 3-Methoxytyramine | 278 µM | - | Human | |

| MAO-A | p-Tyramine | - | 0.06 mM | 22.22 nmol/h/mg protein | Rat Liver | [7] |

| MAO-B | p-Tyramine | - | 0.19 mM | 33.33 nmol/h/mg protein | Rat Liver | [7] |

| ALDH-1 (cytosolic) | Decanal | Decanoic acid | 2.9 ± 0.4 nM | - | Human Liver | [8] |

| ALDH-2 (mitochondrial) | Acetaldehyde | Acetic acid | <1 µM | - | Human Liver | [8] |

Table 1: Enzyme Kinetic Parameters for Key Enzymes in the Homovanillin Metabolic Pathway. Note: Data for MAO with p-tyramine is provided as a proxy for amine substrates. Data for ALDH with other aldehydes illustrates the high affinity of these enzymes.

| Metabolite | Fluid/Tissue | Concentration Range | Notes | Reference |

| Homovanillic Acid (HVA) | Plasma | ~15 - 50 ng/mL | Higher in females than males.[9] | [9] |

| Homovanillic Acid (HVA) | Cerebrospinal Fluid (CSF) | ~20 - 80 ng/mL | Pronounced caudocranial gradient.[10] | [10] |

| Homovanillic Acid (HVA) | Urine (Adults) | 0 - 15.0 mg/d | Excretion ratio to creatinine is often used. |

Table 2: Representative Concentrations of Homovanillic Acid in Human Fluids.

Experimental Protocols

Monoamine Oxidase (MAO) Activity Assay

This protocol is adapted from commercially available fluorometric assay kits and general biochemical procedures.

Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂), which can be detected using a fluorescent probe in a reaction catalyzed by horseradish peroxidase (HRP).

Materials:

-

MAO-containing sample (e.g., mitochondrial fractions, recombinant enzyme)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate: 3-Methoxytyramine

-

HRP solution

-

Fluorescent probe (e.g., Amplex Red)

-

MAO-A specific inhibitor (e.g., Clorgyline)

-

MAO-B specific inhibitor (e.g., Selegiline/Deprenyl)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the substrate in Assay Buffer.

-

Prepare a working solution of HRP and the fluorescent probe in Assay Buffer.

-

-

Sample Preparation:

-

Dilute the MAO-containing sample in ice-cold Assay Buffer to a suitable concentration.

-

-

Assay Reaction:

-

To each well of the microplate, add the sample.

-

For inhibitor controls, pre-incubate the sample with either Clorgyline (to measure MAO-B activity) or Selegiline (to measure MAO-A activity) for 15-30 minutes at 37°C.

-

Add the HRP and fluorescent probe working solution to each well.

-

Initiate the reaction by adding the substrate working solution.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence per unit time).

-

Determine the specific activity of MAO in the sample, expressed as units per milligram of protein.

-

Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is a generalized colorimetric assay for ALDH activity.

Principle: The oxidation of an aldehyde substrate by ALDH results in the reduction of NAD⁺ to NADH. The produced NADH can then reduce a tetrazolium salt (e.g., WST-1) to a formazan dye, which can be measured spectrophotometrically.

Materials:

-

ALDH-containing sample (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Substrate: Homovanillin

-

NAD⁺ solution

-

WST-1 (or similar tetrazolium salt) solution

-

Diaphorase (or a suitable electron carrier)

-

96-well clear microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of the substrate in Assay Buffer.

-

Prepare a working solution of NAD⁺, WST-1, and diaphorase in Assay Buffer.

-

-

Sample Preparation:

-

Prepare cell or tissue lysates in ice-cold Assay Buffer. Centrifuge to remove debris.

-

-

Assay Reaction:

-

Add the sample to the wells of the microplate.

-

Add the NAD⁺/WST-1/diaphorase working solution to each well.

-

Initiate the reaction by adding the substrate working solution.

-

-

Measurement:

-

Measure the absorbance at ~450 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance.

-

Use a standard curve of NADH to determine the amount of NADH produced.

-

Calculate the specific activity of ALDH in the sample.

-

Quantification of Homovanillin and Homovanillic Acid by LC-MS/MS

This protocol provides a general workflow for the analysis of homovanillin and its metabolite in biological samples.

Principle: Liquid chromatography is used to separate the analytes of interest from the sample matrix, followed by detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

-

Biological sample (e.g., plasma, urine, tissue homogenate)

-

Internal standards (deuterated analogs of homovanillin and HVA)

-

Protein precipitation solvent (e.g., acetonitrile with formic acid)

-

LC-MS/MS system with a reverse-phase column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Workflow:

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

To a known volume of the sample, add the internal standards.

-

Precipitate proteins by adding a sufficient volume of cold protein precipitation solvent.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the LC system.

-

Separate the analytes using a gradient elution with the mobile phases.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Set up multiple reaction monitoring (MRM) transitions for homovanillin, HVA, and their respective internal standards.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Generate a calibration curve using known concentrations of the analytes.

-

Calculate the concentration of homovanillin and HVA in the original sample.

-

Visualization of the Homovanillin Metabolic Pathway

The following diagrams illustrate the core metabolic pathway of homovanillin and a logical workflow for its analysis.

Caption: The metabolic pathway of homovanillin synthesis and degradation.

Caption: A general experimental workflow for studying the homovanillin pathway.

References

- 1. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]

- 2. Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 10. Concentration gradients of monoamine metabolites in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a significant metabolite in human and mouse physiology.[1][2] Also known as homovanillin aldehyde or HMPAL, this compound is a key intermediate in the metabolic pathway of dopamine.[1] An understanding of its mass spectrometric behavior is crucial for researchers in neuroscience, drug metabolism, and clinical diagnostics.

Core Concepts and Significance

This compound is an aldehyde that is structurally related to vanillin. It is formed in the cytoplasm from 3-methoxytyramine by the action of monoamine oxidase and is subsequently converted to homovanillic acid by aldehyde dehydrogenase.[1] This metabolic link makes it a potential biomarker for monitoring dopamine turnover and related neurological or metabolic disorders.[1]

Mass Spectrometric Fragmentation Analysis

While a publicly available, experimentally determined electron ionization (EI) mass spectrum for this compound is not readily found, a plausible fragmentation pattern can be predicted based on its chemical structure and the known fragmentation of similar phenolic aldehydes. The molecular ion ([M]•+) is expected at an m/z of 166, corresponding to its molecular weight.[2]

Key fragmentation pathways are likely to involve:

-

Benzylic cleavage: Fission of the bond between the aromatic ring and the acetaldehyde moiety, leading to a stable benzylic cation.

-

Loss of small neutral molecules: Elimination of molecules such as CO, CHO, and CH3.

-

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation.

Table 1: Predicted Electron Ionization Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion | Proposed Structure | Relative Abundance |

| 166 | [C9H10O3]•+ (Molecular Ion) | Intact Molecule | Moderate |

| 137 | [M - CHO]+ | Loss of the formyl group | High |

| 122 | [M - CHO - CH3]+ | Subsequent loss of a methyl group from the methoxy substituent | Moderate |

| 107 | [C7H7O]+ | Benzylic cleavage with charge retention on the aromatic portion | High (likely base peak) |

| 77 | [C6H5]+ | Loss of the methoxy and hydroxyl groups from the aromatic ring | Moderate |

Experimental Protocols

The analysis of this compound and related phenolic compounds in biological and environmental matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Phenolic Aldehydes (with Derivatization)

This protocol is suitable for the analysis of phenolic aldehydes in complex mixtures, such as plant extracts or biological fluids, and requires a derivatization step to increase the volatility of the analytes.[3][4]

1. Sample Preparation and Extraction:

- Homogenize the sample (e.g., tissue, plant material) in a suitable solvent such as methanol or ethyl acetate.

- Perform liquid-liquid extraction or solid-phase extraction to isolate the phenolic fraction.

- Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

- To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

- Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl and aldehyde groups to their trimethylsilyl (TMS) ethers and acetals, respectively.

3. GC-MS Instrumental Parameters:

- Gas Chromatograph:

- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector: Splitless mode at 250°C.

- Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-550.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

This "dilute-and-shoot" method is a rapid and sensitive approach for the quantification of this compound and its metabolites, such as homovanillic acid, in urine samples.[5][6][7]

1. Sample Preparation:

- Centrifuge the urine sample to remove particulate matter.

- Dilute an aliquot of the supernatant with a suitable buffer (e.g., 0.1% formic acid in water/acetonitrile).

- Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

2. LC-MS/MS Instrumental Parameters:

- Liquid Chromatograph:

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometer:

- Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode.

- Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ion transitions for the analyte and internal standard need to be optimized.

Visualizations

Signaling Pathway

References

- 1. This compound | 5703-24-2 | Benchchem [benchchem.com]

- 2. Homovanillin | C9H10O3 | CID 151276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple, Fast, and Reliable LC-MS/MS Method for the Measurement of Homovanillic Acid and Vanillylmandelic Acid in Urine Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, a key intermediate in the metabolic pathway of dopamine.[1] Also known as homovanillin or HMPAL, this compound is of significant interest in neuroscience and drug development due to its role as a potential biomarker for dopamine turnover.[1] This document outlines predicted NMR data, detailed experimental protocols for its analysis, and visual representations of its metabolic context and analytical workflow.

Quantitative NMR Data

While detailed experimental NMR data for this compound is not widely available in published literature, theoretical predictions provide valuable insights into its spectral characteristics.[1] The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | ~9.7 | Triplet |

| Aromatic-H | 6.7 - 7.0 | Multiplet |

| Methylene-H₂ | ~3.6 | Doublet |

| Methoxy-H₃ | ~3.8 | Singlet |

| Hydroxyl-H | Variable | Singlet (broad) |

Disclaimer: The data presented in this table is based on theoretical predictions and structural analysis.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~200 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-C | 130 - 140 |

| Aromatic C-H | 115 - 125 |

| Methoxy -OCH₃ | ~56 |

| Methylene -CH₂- | ~45 |

Disclaimer: The data presented in this table is based on theoretical predictions and structural analysis.[1]

Experimental Protocols for NMR Analysis

The following protocols provide a detailed methodology for the NMR analysis of this compound, adaptable for various research applications.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds. For studies in aqueous environments, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.

-

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons.

-

Visualizations

Metabolic Pathway of Dopamine

This compound is a key intermediate in the catabolism of dopamine.[1] The following diagram illustrates this metabolic pathway.

Experimental Workflow for NMR Analysis

The logical flow of the experimental protocol for the NMR analysis of this compound is depicted below.

References

An In-depth Technical Guide to the Pharmacological Effects of 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known by its trivial name homovanillin, is an endogenous aldehyde that plays a significant role as a metabolite in the dopamine catabolic pathway. As an intermediate in the breakdown of monoamine neurotransmitters, its biological activities and pharmacological effects are of growing interest to the scientific community, particularly in the fields of neurobiology, pharmacology, and natural product chemistry. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound, with a focus on its potential antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Pharmacological Effects

While direct and extensive quantitative data on the pharmacological effects of pure this compound are limited in publicly available scientific literature, its role as a dopamine metabolite and its structural similarity to other well-studied phenolic compounds suggest a range of biological activities.

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The 4-hydroxy-3-methoxyphenyl moiety in this compound is a key structural feature that suggests potential antioxidant activity. However, specific IC50 values from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for the pure compound are not readily available in the literature. For comparative purposes, related compounds like vanillin and vanillic acid have demonstrated antioxidant potential.

Anti-inflammatory Effects: Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. While there is a general understanding that phenolic compounds can possess anti-inflammatory properties, specific quantitative data, such as IC50 values from lipopolysaccharide (LPS)-induced inflammation assays in macrophage cell lines, for this compound are not well-documented.

Antimicrobial Properties: The potential of natural compounds to combat microbial growth is an active area of research. Some studies on plant extracts containing a mixture of phenolic compounds, including homovanillin, have shown antimicrobial activity. However, the minimum inhibitory concentration (MIC) of pure this compound against various bacterial and fungal strains has not been extensively reported.

Neuroprotective Potential: Given its role in dopamine metabolism, this compound is of particular interest in the context of neurodegenerative diseases such as Parkinson's disease. The metabolism of dopamine can lead to the production of reactive species, and an imbalance in these pathways is linked to neuronal damage. Understanding the effects of its metabolites is crucial. While the direct neuroprotective effects of this specific aldehyde are not fully elucidated, the broader context of dopamine metabolism and neurotoxicity is an area of intense investigation.

Data Presentation

The following tables summarize the current state of quantitative data for the pharmacological effects of this compound. It is important to note the scarcity of direct data for this specific compound. Therefore, where data is unavailable, this is explicitly stated. For comparative context, data for structurally related compounds may be considered but should be interpreted with caution.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH | Data not available | - |

Table 2: Anti-inflammatory Activity

| Compound | Assay (e.g., LPS-induced NO production in RAW 264.7 cells) | IC50 Value | Reference |

| This compound | Data not available | Data not available | - |

Table 3: Antimicrobial Activity

| Compound | Microorganism | MIC Value | Reference |

| This compound | Various | Data not available | - |

Experimental Protocols